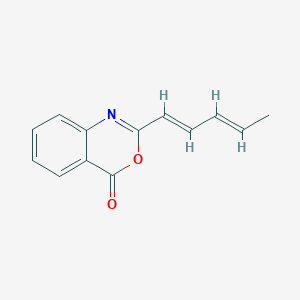
2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one
Vue d'ensemble
Description
2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one, also known as DIMBOA, is a naturally occurring compound found in several plant species. It belongs to the class of benzoxazinoids, which are secondary metabolites synthesized by plants to protect themselves against herbivores and pathogens. DIMBOA has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to exert its biological activities through various pathways, including the modulation of oxidative stress and inflammation. This compound has also been shown to interact with several cellular targets, including enzymes and receptors, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. This compound has also been shown to have neuroprotective effects, protect against oxidative stress, and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one in lab experiments is its natural origin, which makes it a more sustainable and environmentally friendly source of the compound. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for research on 2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one. One potential area of research is the development of new drugs and therapies based on the compound's biological activities. Another area of research is the investigation of the molecular mechanisms underlying the compound's effects on cellular targets. Additionally, the potential applications of this compound in agriculture and food industries are also worth exploring.
Applications De Recherche Scientifique
2-(1,3-pentadien-1-yl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has also been reported to have antimicrobial and antifungal activities. These properties make it a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-[(1E,3E)-penta-1,3-dienyl]-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-2-3-4-9-12-14-11-8-6-5-7-10(11)13(15)16-12/h2-9H,1H3/b3-2+,9-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVGAFUXAXBNKE-DSXPNFDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1=NC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C1=NC2=CC=CC=C2C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839249.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)

![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B4839276.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4839294.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839315.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)

